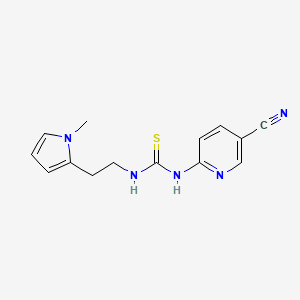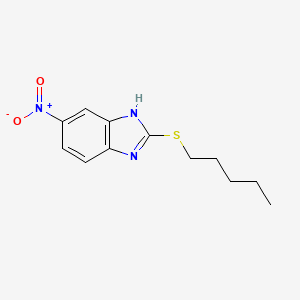
6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole typically involves the following steps:
Nitration: The introduction of the nitro group is achieved through nitration of the benzimidazole ring. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Thioether Formation: The pentylsulfanyl group is introduced by reacting the nitrobenzimidazole with pentylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation: The pentylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Reduction: 6-Amino-2-(pentylsulfanyl)-1H-benzimidazole.
Oxidation: 6-Nitro-2-(pentylsulfonyl)-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
作用機序
The mechanism of action of 6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as glutathione S-transferases, which play a role in detoxification processes in cells.
Apoptosis Induction: It can induce apoptosis in cancer cells by disrupting key signaling pathways and promoting oxidative stress.
Antimicrobial Activity: The nitro group can undergo reduction within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
類似化合物との比較
6-Nitro-2-(pentylsulfanyl)-1H-benzimidazole can be compared with other similar compounds:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties, but lacks the nitro and pentylsulfanyl groups.
Quinazolinone Derivatives: These compounds also exhibit a wide range of biological activities, including anticancer and antimicrobial effects, but have a different core structure.
Fluorinated Quinolines: These compounds are known for their antibacterial properties and are structurally different from benzimidazoles.
The unique combination of the nitro and pentylsulfanyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
143966-23-8 |
|---|---|
分子式 |
C12H15N3O2S |
分子量 |
265.33 g/mol |
IUPAC名 |
6-nitro-2-pentylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C12H15N3O2S/c1-2-3-4-7-18-12-13-10-6-5-9(15(16)17)8-11(10)14-12/h5-6,8H,2-4,7H2,1H3,(H,13,14) |
InChIキー |
OINTZBBAYHEZEJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


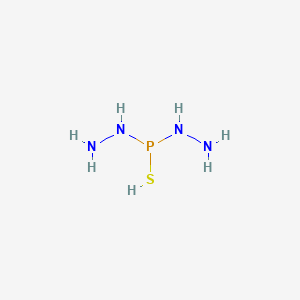
methanone](/img/structure/B12555267.png)
![1,3-Bis[(4-fluorophenyl)methyl]-4,5-dimethyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12555273.png)
![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
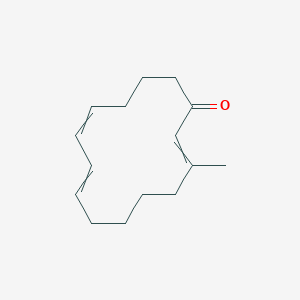

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
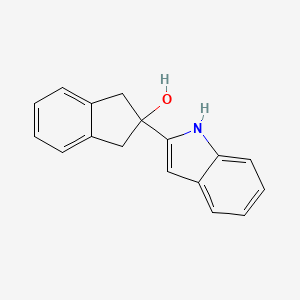
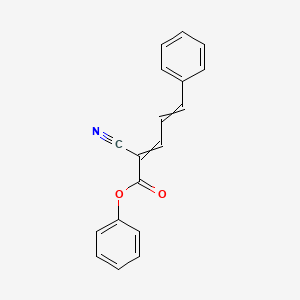
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
